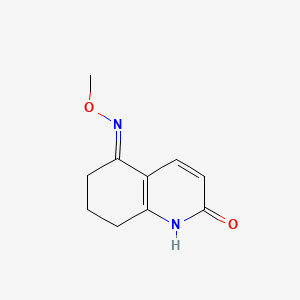![molecular formula C16H12BrF3N2OS B11992742 N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B11992742.png)
N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a phenyl group attached to a thiazole ring, which is further substituted with a trifluoromethoxy group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thiazole ring.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using reagents like trifluoromethoxybenzene.
Coupling with Phenyl Group: The phenyl group is coupled to the thiazole ring using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethoxy)phenylacetylene
Uniqueness
PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE stands out due to its unique combination of a thiazole ring and a trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H12BrF3N2OS |
|---|---|
Peso molecular |
417.2 g/mol |
Nombre IUPAC |
N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C16H11F3N2OS.BrH/c17-16(18,19)22-13-8-6-11(7-9-13)14-10-23-15(21-14)20-12-4-2-1-3-5-12;/h1-10H,(H,20,21);1H |
Clave InChI |
FBLLSGKMAOEDOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC(F)(F)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B11992673.png)

![Ethyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11992683.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992686.png)


![N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11992705.png)


![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
![7-isopentyl-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992734.png)


![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)
